molecular formula C17H22N2O4 B12090546 tert-Butyl (r)-3-(2-amino-3-methoxy-3-oxopropyl)-1h-indole-1-carboxylate

tert-Butyl (r)-3-(2-amino-3-methoxy-3-oxopropyl)-1h-indole-1-carboxylate

Cat. No.: B12090546
M. Wt: 318.4 g/mol
InChI Key: HQFNEPWHAWEXLA-UHFFFAOYSA-N
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Description

TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Key Reactions: The key steps include the introduction of the tert-butyl group, amino group, and methoxy group. These steps often involve electrophilic substitution reactions, protection-deprotection strategies, and coupling reactions.

    Reaction Conditions: Common reagents include trifluoroacetic anhydride, ammonium tetramethylnitrate, and various catalysts. .

Industrial Production Methods

Industrial production of this compound may involve flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, amino alcohols, and oxo derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 3-[(2R)-2-AMINO-3-METHOXY-3-OXOPROPYL]INDOLE-1-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)indole-1-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3

InChI Key

HQFNEPWHAWEXLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N

Origin of Product

United States

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